1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid is a compound that belongs to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclopentanone reacts with phenylhydrazine in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative in good yield . Industrial production methods may involve optimizing these conditions to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in studies to explore these activities further.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid involves its interaction with various molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This interaction is crucial in its biological activities, such as antiviral and anticancer effects. The compound may also modulate specific signaling pathways, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its cyclopentane ring, which may confer distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
Molekularformel |
C14H15NO2 |
---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c16-13(17)14(6-1-2-7-14)11-4-3-10-5-8-15-12(10)9-11/h3-5,8-9,15H,1-2,6-7H2,(H,16,17) |
InChI-Schlüssel |
XZLMMAIAHAQILD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)C=CN3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.